1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol
Description
1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol is a substituted ethanol derivative featuring a strained oxirane (epoxide) ring. The oxirane ring is substituted at position 2 with a methyl group (-CH₃) and at position 3 with an ethynyl group (-C≡CH), while the ethanol moiety (-CH₂CH₂OH) is attached to the oxirane’s position 2 carbon. This unique structure imparts high reactivity due to the ethynyl group’s triple bond and the inherent strain of the epoxide ring.
Properties
CAS No. |
197307-18-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3-ethynyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-6-7(3,9-6)5(2)8/h1,5-6,8H,2-3H3 |
InChI Key |
SGEVZQPSTWWVFK-UHFFFAOYSA-N |
SMILES |
CC(C1(C(O1)C#C)C)O |
Canonical SMILES |
CC(C1(C(O1)C#C)C)O |
Synonyms |
Oxiranemethanol, 3-ethynyl-alpha,2-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following compounds share functional or structural similarities with 1-(3-Ethynyl-2-methyloxiran-2-yl)ethanol:
Key Observations :
- Oxirane vs. Dioxolane: The three-membered epoxide ring in the target compound is more strained and reactive than the five-membered dioxolane in 2-(1,3-dioxolan-2-yl)ethanol .
- Substituent Effects: The ethynyl group in the target compound contrasts with the alkenyl group in [3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol, offering distinct reactivity profiles .
- Aromatic vs. Aliphatic Chains: Phenoxy-ethoxy derivatives (e.g., ) exhibit lower polarity due to bulky aromatic substituents, unlike the aliphatic ethynyl group in the target compound .
Reactivity and Chemical Behavior
- Epoxide Reactivity : The oxirane ring undergoes nucleophilic ring-opening reactions, similar to other epoxides (e.g., and ) . The ethynyl group further enables alkyne-specific reactions (e.g., Huisgen cycloaddition).
- Ethynyl vs. Alkenyl : The ethynyl group’s triple bond allows for click chemistry, while alkenyl substituents (e.g., in ) are more suited for electrophilic additions .
- Hydroxyl Group: The ethanol moiety enhances solubility in polar solvents, comparable to 2-(1,3-dioxolan-2-yl)ethanol .
Physical Properties
*Calculated based on inferred formula.
Notes:
- The ethynyl group’s compact size improves solubility compared to bulkier substituents like tetramethylbutylphenoxy groups in .
- The dioxolane ring in reduces ring strain, lowering reactivity compared to epoxides .
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